C25H23N7O2S
Description
The compound with the molecular formula C25H23N7O2S is a complex organic molecule This compound is characterized by its unique structure, which includes multiple aromatic rings, nitrogen atoms, and a sulfur atom
Properties
Molecular Formula |
C25H23N7O2S |
|---|---|
Molecular Weight |
485.6 g/mol |
IUPAC Name |
N-[1-methyl-2-[(4-methylpyrimidin-2-yl)sulfanylmethyl]benzimidazol-5-yl]-2-(4-methyl-1-oxophthalazin-2-yl)acetamide |
InChI |
InChI=1S/C25H23N7O2S/c1-15-10-11-26-25(27-15)35-14-22-29-20-12-17(8-9-21(20)31(22)3)28-23(33)13-32-24(34)19-7-5-4-6-18(19)16(2)30-32/h4-12H,13-14H2,1-3H3,(H,28,33) |
InChI Key |
GFFDBARFKRKJGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)SCC2=NC3=C(N2C)C=CC(=C3)NC(=O)CN4C(=O)C5=CC=CC=C5C(=N4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C25H23N7O2S typically involves multi-step organic reactions. One common method includes the formation of the core structure through a series of condensation reactions, followed by the introduction of functional groups via substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or platinum, and solvents like dimethylformamide or dichloromethane. The temperature and pressure conditions are carefully controlled to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions and improve the efficiency of the synthesis process. The use of automated systems also helps in maintaining consistency in product quality. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
C25H23N7O2S undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This includes nucleophilic and electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential:
C25H23N7O2S has been primarily investigated for its anti-inflammatory and anticancer properties. Studies suggest that it may act on various biological pathways, making it a candidate for developing new therapeutic agents targeting diseases such as cancer and chronic inflammatory conditions .
Mechanism of Action:
The compound's structure incorporates a phenyl group, a pyridine derivative, and a carbamate functional group, which may contribute to its biological activity. Research indicates that it interacts with specific molecular targets involved in tumor growth and inflammation, potentially inhibiting these processes.
Case Studies
1. Anticancer Activity:
A study explored the efficacy of this compound in inhibiting the growth of cancer cells. The compound demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer. The mechanism involved the induction of apoptosis and cell cycle arrest, highlighting its potential as a chemotherapeutic agent .
2. Anti-inflammatory Effects:
Another case study focused on the compound's anti-inflammatory properties. It was found to inhibit pro-inflammatory cytokines and reduce inflammation in animal models of arthritis. This suggests that this compound could be developed into a therapeutic option for inflammatory diseases.
Data Tables
Mechanism of Action
The mechanism of action of C25H23N7O2S involves its interaction with specific molecular targets within cells. It can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The pathways involved often include signal transduction mechanisms that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
C24H22N6O2S: This compound has a similar structure but lacks one nitrogen atom.
C25H24N6O2S: This compound has an additional hydrogen atom compared to C25H23N7O2S.
Uniqueness
This compound is unique due to its specific arrangement of atoms, which imparts distinct chemical and biological properties
Biological Activity
C25H23N7O2S is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : this compound
- Molecular Weight : 485.56 g/mol
- Structural Features : The compound contains a thiazole ring, multiple aromatic systems, and nitrogen functionalities that contribute to its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound has shown significant inhibitory effects on enzymes such as 5-lipoxygenase (LO), which is involved in inflammatory processes. IC50 values were reported in the sub-micromolar range, indicating potent activity against this target .
- Antioxidant Properties : this compound exhibits antioxidant activity, which is crucial for mitigating oxidative stress in cells. This property is particularly relevant in the context of cancer therapy, where oxidative damage plays a significant role in tumor progression .
- Cell Growth Inhibition : In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For example, it was tested against human bladder carcinoma cells and showed promising results in reducing cell viability at concentrations as low as 10 µM .
Anticancer Activity
A series of studies have investigated the anticancer potential of this compound. The following table summarizes findings from various research efforts:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Colo38 | 12 | 5-LO Inhibition | |
| RT-112 | 15 | Cytotoxicity via ROS production | |
| HCC | >20 | mTOR pathway modulation |
These results indicate that while the compound shows strong activity against certain cancer types, its effectiveness may vary across different cellular environments.
Anti-inflammatory Activity
This compound has also been evaluated for its anti-inflammatory properties:
- 5-Lipoxygenase Inhibition : The compound significantly inhibited lipid mediator formation in primary human monocytes, showcasing its potential as an anti-inflammatory agent .
- Reactive Oxygen Species (ROS) Production : Studies demonstrated that treatment with this compound reduced ROS levels in stimulated neutrophils, further supporting its role in inflammation modulation .
Case Studies
- In Vitro Cytotoxicity Testing :
- Mechanistic Insights :
- Combination Therapies :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
